

PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PQR626

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

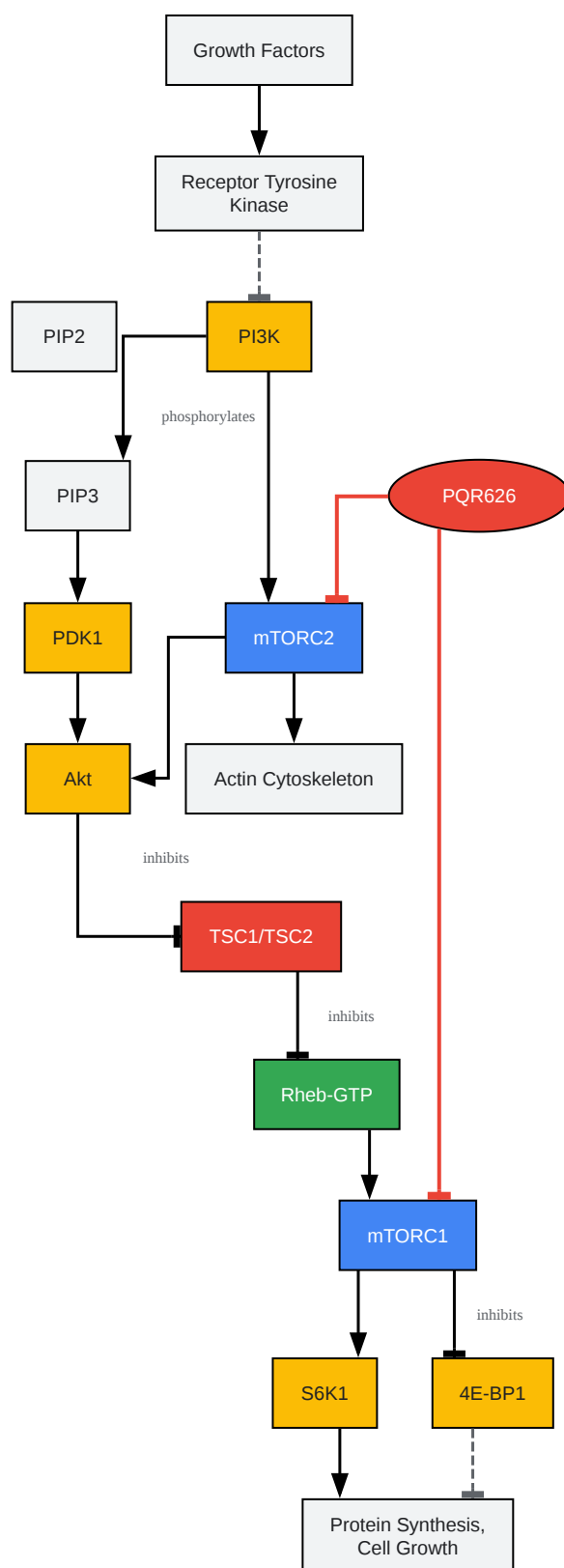
This technical guide provides a comprehensive overview of **PQR626**, a potent, orally available, and brain-penetrant mTOR inhibitor, for its application in neurological disorder research.

PQR626 is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.^{[1][2]} Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurological disease, such as Tuberous Sclerosis Complex (TSC), position it as a promising candidate for further investigation.^{[3][4]}

Core Mechanism of Action

PQR626 exerts its therapeutic effects by inhibiting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.^{[1][5]} In many neurological disorders, the mTOR pathway is hyperactivated.^{[3][4]}

PQR626 competitively binds to the ATP pocket of the mTOR kinase domain, thereby blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.^[2] This dual inhibition helps to overcome the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of PI3K/Akt signaling.^[6]



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Caption: The mTOR signaling pathway and the inhibitory action of **PQR626**.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **PQR626** in preclinical studies.

Table 1: Pharmacokinetic Properties of **PQR626** and Comparator Compounds

Compound	Brain/Plasma Ratio (Mice)	Brain/Plasma Ratio (Rats)	Maximum Tolerated Dose (MTD) in Mice (mg/kg)
PQR626	~1.8:1[1][7]	~1.4:1[1][7]	100-150[1][7]
Everolimus	~1:61[1][7] (0.016)[2]	~1:92[1][7]	Not Reported
AZD2014	~1:25[1][7]	Not Reported	Not Reported
Rapamycin	0.0057[2]	Not Reported	Not Reported

Table 2: In Vivo Efficacy of **PQR626** in a Tuberous Sclerosis Complex (TSC) Mouse Model

Animal Model	Treatment	Dosage	Outcome
Tsc1GFAPCKO Mice	PQR626	50 mg/kg, twice a day (p.o.)	Significantly reduced mortality compared to vehicle.[1][3][4]
Tsc1GFAPCKO Mice	Vehicle	Not Applicable	High mortality rate.[1]

Table 3: In Vivo Target Engagement of **PQR626** in Mouse Brain

Treatment	Time Point	Effect on pS6 Levels (% of control)	Effect on pPKB (Akt) Levels (% of control)
PQR626 (25 mg/kg, p.o.)	30 min	Significant decrease	Significant decrease
PQR626 (25 mg/kg, p.o.)	Various	Time-dependent inhibition	Time-dependent inhibition
Everolimus (10 mg/kg, p.o.)	30 min	Decrease	No significant change

Note: Specific percentage decreases were presented graphically in the source material and are described as significant.[\[5\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Pharmacokinetic Studies

Objective: To determine the brain penetration and pharmacokinetic profile of **PQR626**.

Animal Models:

- Male Sprague Dawley rats[\[1\]](#)[\[7\]](#)
- Female C57BL/6J mice[\[1\]](#)[\[7\]](#)

Methodology:

- **PQR626**, everolimus, and AZD2014 were administered orally (p.o.) to the animals.[\[1\]](#)[\[2\]](#)
- At specified time points, blood and brain tissue samples were collected.[\[8\]](#)
- Plasma was separated from blood samples by centrifugation.[\[8\]](#)

- Drug concentrations in plasma and brain homogenates were quantified using an appropriate analytical method (e.g., LC-MS/MS).
- The brain-to-plasma concentration ratio was calculated to assess brain penetration.[\[1\]](#)

In Vivo Efficacy in Tsc1GFAPCKO Mouse Model

Objective: To evaluate the therapeutic efficacy of **PQR626** in a genetic mouse model of Tuberous Sclerosis Complex.

Animal Model:

- Mice with a conditional inactivation of the Tsc1 gene primarily in glial cells (Tsc1GFAPCKO mice). This model recapitulates features of TSC, including reduced survival.[\[1\]](#)[\[3\]](#)

Methodology:

- Tsc1GFAPCKO mice were randomly assigned to treatment and vehicle control groups.[\[1\]](#)
- **PQR626** was administered orally at a dose of 50 mg/kg twice a day.[\[1\]](#)[\[4\]](#)
- The vehicle group received the corresponding empty formulation.[\[1\]](#)
- Animal survival was monitored daily, and the data was analyzed to determine the effect of **PQR626** on mortality.[\[1\]](#)[\[3\]](#)

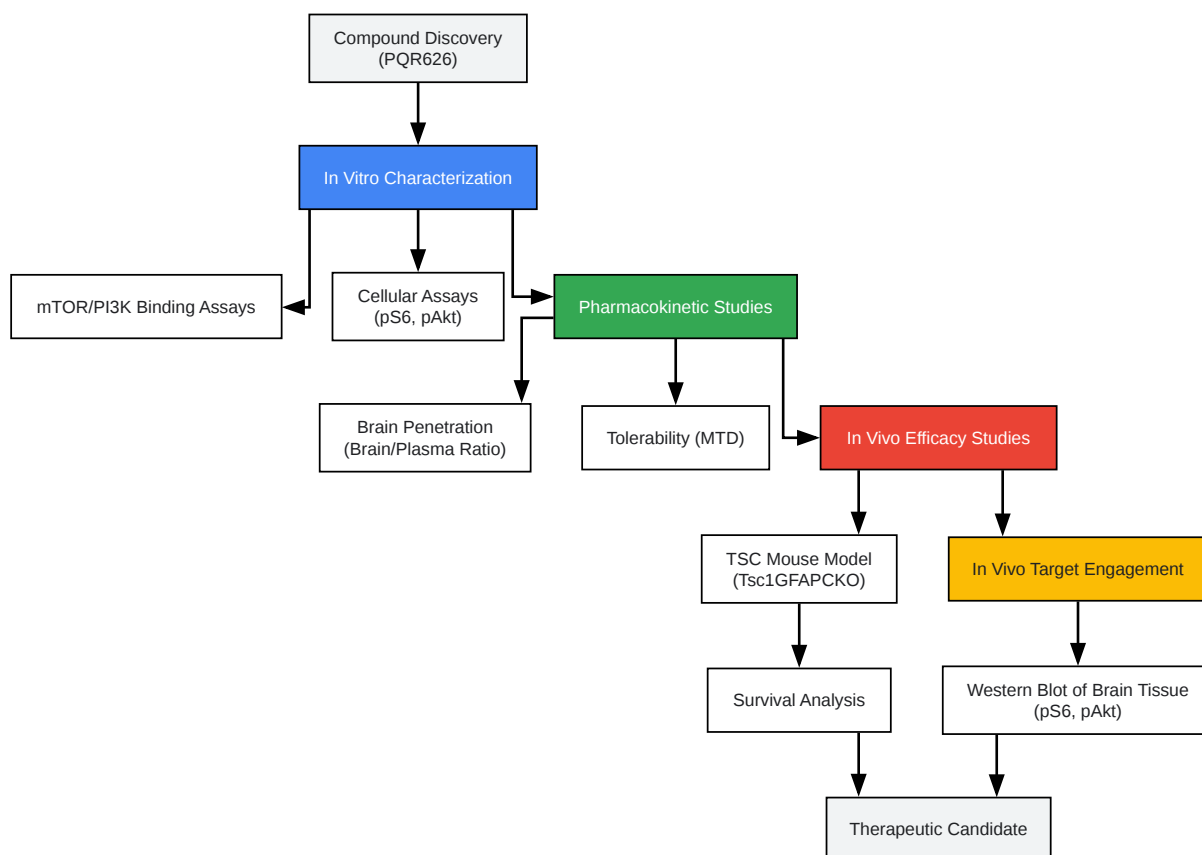
Western Blotting for Target Engagement

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling in the brain following **PQR626** administration.

Methodology:

- Female C57BL/6J mice were treated with **PQR626** (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.).[\[5\]](#)
- At various time points, mice were euthanized, and the brain cortex was collected.[\[5\]](#)
- Brain tissue was lysed to extract proteins.[\[5\]](#)

- Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.[5]
- Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated S6 ribosomal protein (pS6, a marker of mTORC1 activity), phosphorylated Akt/PKB at Ser473 (pPKB, a marker of mTORC2 activity), and total levels of these proteins as well as a loading control (e.g., α -tubulin).[5]
- Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence were used for detection.[5]
- The intensity of the bands was quantified to determine the relative levels of phosphorylated proteins.[5]



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Caption: Preclinical evaluation workflow for **PQR626**.

Conclusion

PQR626 is a potent, selective, and brain-penetrant mTORC1/2 inhibitor with a promising preclinical profile for the treatment of neurological disorders characterized by mTOR hyperactivation. Its superior brain penetration compared to other mTOR inhibitors and its

demonstrated efficacy in a relevant disease model highlight its potential as a therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further research and development of **PQR626** for central nervous system indications.

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- To cite this document: BenchChem. [PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927594#pqr626-for-neurological-disorder-research]

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